Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate
Description
Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate (CAS: 1237542-10-7) is a spirocyclic compound featuring a unique 2-azaspiro[3.3]heptane core. This structure incorporates a tosyl (p-toluenesulfonyl) group at the nitrogen atom and diisopropyl ester functionalities at the 6,6-positions, conferring steric bulk and influencing its reactivity. The spirocyclic framework imparts conformational rigidity, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis. It is commercially available with a purity of 97% (MFCD27987092) .
Properties
IUPAC Name |
dipropan-2-yl 2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO6S/c1-14(2)27-18(23)21(19(24)28-15(3)4)10-20(11-21)12-22(13-20)29(25,26)17-8-6-16(5)7-9-17/h6-9,14-15H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWAGXJADWMMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)(C(=O)OC(C)C)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 2-Azaspiro[3.3]heptane Core
The azaspiro[3.3]heptane scaffold is typically synthesized through multi-step sequences involving:
- Formation of azetidine or cyclobutane intermediates.
- Intramolecular cyclization or ring closure reactions.
- Reductive amination or nucleophilic substitution steps to install nitrogen functionalities.
Example from related literature:
A practical route to 2,6-diazaspiro[3.3]heptanes involves reductive amination of aldehydes with primary amines, followed by cyclization under basic conditions (e.g., potassium tert-butoxide in THF at elevated temperature) to form the spirocyclic ring system in high yield.
Introduction of the Tosyl Group
The tosyl (p-tolylsulfonyl) group is introduced typically via sulfonylation of the azetidine nitrogen:
- Reaction of the azaspiro amine intermediate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent.
- Conditions are optimized to avoid overreaction or ring opening.
This step protects the nitrogen and modulates the compound’s reactivity for further functionalization.
Installation of Diisopropyl Dicarboxylate Groups
The diisopropyl ester groups at the 6,6-positions are introduced through esterification or via reaction with appropriate diisopropyl dicarboxylate reagents:
- Esterification of the corresponding carboxylic acid precursors with isopropanol under acidic or coupling reagent conditions.
- Alternatively, direct use of diisopropyl 2,2-dicarboxylate derivatives in the synthesis.
A representative synthetic intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, can be converted into diisopropyl esters by transesterification or coupling reactions.
Detailed Synthetic Route Example
Research Findings and Optimization Notes
- Reductive amination and cyclization steps are critical for maintaining the spirocyclic integrity and achieving high yields. Mild conditions (room temperature, appropriate hydride sources) prevent ring strain-induced side reactions.
- Tosylation requires careful stoichiometric control to avoid over-sulfonylation or ring degradation. Use of mild bases and low temperatures is recommended.
- Esterification to diisopropyl esters can be efficiently performed by transesterification of tert-butyl esters or direct coupling using carbodiimide or HATU reagents in the presence of triethylamine.
- Purification typically involves flash chromatography using gradients of ethyl acetate/hexanes or methanol/dichloromethane mixtures to separate closely related intermediates.
Summary Table of Key Intermediates and Yields
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azaspiroheptane derivatives.
Scientific Research Applications
Medicinal Chemistry
DIPTAD has shown promising potential in medicinal chemistry due to its antiviral properties. Research indicates that it exhibits potent activity against human rhinovirus (HRV), the virus responsible for the common cold. The mechanism of action involves inhibition of viral proteases, which are essential for HRV replication.
Case Study: Antiviral Activity
- Objective : To evaluate the antiviral efficacy of DIPTAD against HRV.
- Findings : In vitro studies demonstrated significant inhibition of HRV replication at low concentrations of DIPTAD, suggesting its potential as a therapeutic agent for respiratory viral infections.
Organic Synthesis
DIPTAD serves as an important intermediate in organic synthesis due to its versatile reactivity. It can participate in various chemical reactions, making it valuable for constructing complex molecular architectures.
Synthetic Pathways
The synthesis of DIPTAD typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Common methods include:
- Alkylation reactions using diisopropylmalonate.
- Formation of spirocyclic structures through cyclization techniques.
Structural Analogues and Derivatives
DIPTAD's unique structure allows for the development of various derivatives that can enhance biological activity or modify physical properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Azaspiro[3.3]heptane | Basic spirocyclic structure without substituents | Lacks functional groups that enhance reactivity |
| 6,6-Bis(propan-2-yl) 2-(4-methylbenzenesulfonyl) | Similar tosyl group but different alkyl substituents | Variations in alkyl chains affect solubility |
| Diethyl 2-tosyl-2-azaspiro[3.3]heptane | Similar spirocyclic structure with ethyl groups | Different ester groups may alter biological activity |
These comparisons illustrate how the specific substituents in DIPTAD enhance its reactivity and potential applications in drug design and development.
Biological Interaction Studies
Understanding the interactions between DIPTAD and biological systems is crucial for evaluating its therapeutic potential. Ongoing studies focus on:
- Binding affinity to target proteins.
- Metabolic stability and pharmacokinetics.
Further research is necessary to fully characterize these interactions and their implications for drug design.
Mechanism of Action
The mechanism of action of Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate with structurally or functionally analogous compounds, focusing on structural features, physicochemical properties, and applications.
Key Observations:
The tosyl group in the target compound enhances stability and serves as a leaving group in nucleophilic substitutions, unlike hydroxyl or benzyl substituents .
Its spirocyclic structure may enhance target selectivity in drug design .
Synthetic Utility :
Biological Activity
Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 307.41 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 1237542-10-7 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an inhibitor for specific enzymes and its effects on cellular processes.
Enzyme Inhibition Studies
-
Monoamine Oxidase Inhibition :
- A study reported that compounds similar to diisopropyl 2-tosyl derivatives exhibited moderate to high inhibitory effects on Monoamine Oxidase B (MAO-B), with IC50 values ranging from 0.7 to 289 nM. The selectivity towards MAO-B over MAO-A was notable, indicating potential therapeutic applications in treating neurological disorders such as Parkinson's disease .
Compound IC50 (nM) MAO-A Inhibition (%) Diisopropyl Derivative 150 5 Control (Clorgyline) <1 100 - Cytochrome P450 Interaction :
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of diisopropyl 2-tosyl derivatives in a model of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurotoxicity .
Case Study 2: Antidepressant Activity
Another study explored the antidepressant-like effects of diisopropyl 2-tosyl derivatives using animal models. The results showed significant reductions in immobility time in forced swim tests, indicating potential antidepressant properties .
Research Findings
Research has demonstrated that this compound can serve as a structural surrogate for piperazine in drug design, enhancing the pharmacological profile of certain drug candidates . Its unique spirocyclic structure contributes to its biological activity by influencing receptor binding and enzyme inhibition mechanisms.
Q & A
Q. What are the critical steps for synthesizing Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate, and how can coupling reagents influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the spiro[3.3]heptane core. Key steps include:
- Tosylation : Introducing the 2-tosyl-2-aza group via nucleophilic substitution using tosyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Esterification : Diisopropyl dicarboxylate formation using anhydride coupling agents (e.g., DCC/DMAP) or acid chlorides with isopropanol .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
- Yield Optimization : Use of anhydrous solvents, controlled temperature (-10°C to room temperature), and stoichiometric excess of coupling reagents (1.2–1.5 eq) improves yields to 70–85% .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include:
- Spirocyclic protons: δ 3.8–4.2 ppm (multiplet, axial/equatorial protons).
- Tosyl group: δ 7.7–7.9 ppm (aromatic protons) and δ 2.4 ppm (methyl protons) .
- IR Spectroscopy : Peaks at 1720–1740 cm⁻¹ (ester C=O) and 1350–1370 cm⁻¹ (tosyl S=O) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion verification (e.g., [M+Na]⁺).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures; spirocyclic bond angles (e.g., 88–92°) and torsional strain analysis are critical .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict physicochemical properties of this spiro compound?
- Methodological Answer : MD simulations using force fields (e.g., GAFF, CHARMM36) model properties like density, compressibility, and solvent interactions:
- Parameterization : Assign partial charges via RESP fitting and torsional parameters via quantum mechanical calculations (e.g., DFT/B3LYP/6-31G*).
- Validation : Compare simulated density (e.g., 1.12–1.15 g/cm³ at 303 K) against experimental data; deviations ≤5% indicate reliable models .
- Table: Force Field Accuracy for Density Prediction
| Force Field | Average Deviation (%) | Temperature Range (K) |
|---|---|---|
| GAFF | 3.0 | 243–333 |
| CHARMM36 | 3.3 | 243–333 |
| OPLS-AA/CM1A | 5.1 | 243–333 |
| Data adapted from viscosity and density studies of analogous spiro ethers . |
Q. How to resolve contradictions between experimental and computational data in spiro compound analysis?
- Methodological Answer : Discrepancies (e.g., density deviations >5%) arise from force field limitations or solvent effects. Mitigation strategies include:
- Hybrid QM/MM Simulations : Combine quantum mechanics for the spiro core with MM for bulk solvent.
- Error Analysis : Calculate root-mean-square deviations (RMSD) and adjust van der Waals radii for bulky substituents (e.g., tosyl groups) .
- Experimental Cross-Validation : Use differential scanning calorimetry (DSC) for phase behavior and small-angle X-ray scattering (SAXS) for solution-state conformation .
Q. What strategies enhance stereochemical control during spiro ring formation?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure diols (e.g., (R,R)- or (S,S)-tartaric acid derivatives) to direct spiro ring closure.
- Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) for enantioselective cyclization .
- HPLC Analysis : Chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (95:5) resolve enantiomers (retention time: 7.5–8.5 min) .
Data Interpretation and Optimization
Q. How to design experiments to assess hydrolytic stability of the diisopropyl ester groups?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours.
- Analytical Monitoring : Track ester hydrolysis via:
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (50:50 to 90:10).
- Titration : Quantify free carboxylic acid using 0.1 N NaOH .
- Kinetic Modeling : Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf-life under storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
